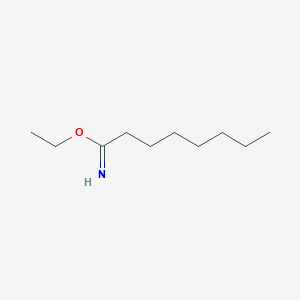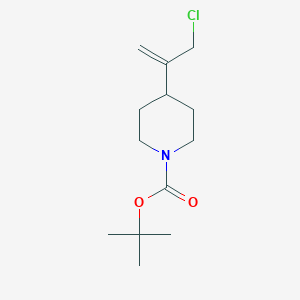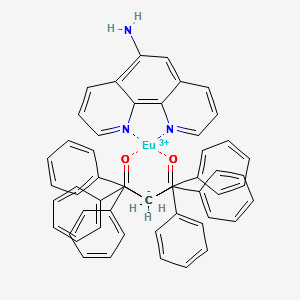
Tris(dibenzoylmethane)mono(5-amino-1,10-phenanthroline)europium(lll)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tris(dibenzoylmethane)mono(5-amino-1,10-phenanthroline)europium(III) is a light-emitting metal complex known for its unique luminescent properties. This compound is often used in various scientific applications due to its ability to emit light when excited by certain wavelengths. The compound’s structure includes europium, a rare earth element, coordinated with dibenzoylmethane and 5-amino-1,10-phenanthroline ligands .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Tris(dibenzoylmethane)mono(5-amino-1,10-phenanthroline)europium(III) typically involves the reaction of europium chloride with dibenzoylmethane and 5-amino-1,10-phenanthroline in a suitable solvent. The reaction is carried out under controlled temperature and pH conditions to ensure the formation of the desired complex .
Industrial Production Methods
While specific industrial production methods are not widely documented, the synthesis generally follows similar principles as laboratory methods but on a larger scale. This involves the use of industrial-grade reagents and equipment to produce the compound in bulk quantities .
Analyse Chemischer Reaktionen
Types of Reactions
Tris(dibenzoylmethane)mono(5-amino-1,10-phenanthroline)europium(III) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to changes in its luminescent properties.
Substitution: Ligand substitution reactions can occur, where one or more ligands in the complex are replaced by other ligands.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents for oxidation reactions and various ligands for substitution reactions. The conditions for these reactions typically involve controlled temperature, pH, and solvent environment .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may result in oxidized europium complexes, while substitution reactions yield new europium complexes with different ligands .
Wissenschaftliche Forschungsanwendungen
Tris(dibenzoylmethane)mono(5-amino-1,10-phenanthroline)europium(III) has a wide range of scientific research applications, including:
Chemistry: Used as a luminescent probe in various chemical analyses and studies.
Biology: Employed in bioimaging and as a fluorescent marker in biological assays.
Medicine: Investigated for potential use in medical diagnostics and imaging techniques.
Industry: Utilized in the fabrication of optical sensors and other luminescent devices
Wirkmechanismus
The luminescent properties of Tris(dibenzoylmethane)mono(5-amino-1,10-phenanthroline)europium(III) are primarily due to the europium ion’s ability to emit light when excited by specific wavelengths. The energy absorbed by the europium ion is transferred to the ligands, which then emit light. This process involves various molecular targets and pathways, including energy transfer mechanisms between the europium ion and the ligands .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Europium(III) tris(1,3-diphenyl-1,3-propanedionato) mono(1,10-phenanthroline): Similar in structure but with different ligands.
Europium(III) tris(2,2,6,6-tetramethyl-3,5-heptanedionate): Another europium complex with distinct ligands.
Uniqueness
Tris(dibenzoylmethane)mono(5-amino-1,10-phenanthroline)europium(III) is unique due to its specific combination of ligands, which confer distinct luminescent properties and make it suitable for various specialized applications .
Eigenschaften
Molekularformel |
C57H42EuN3O6 |
|---|---|
Molekulargewicht |
1016.9 g/mol |
IUPAC-Name |
1,3-diphenylpropane-1,3-dione;europium(3+);1,10-phenanthrolin-5-amine |
InChI |
InChI=1S/3C15H11O2.C12H9N3.Eu/c3*16-14(12-7-3-1-4-8-12)11-15(17)13-9-5-2-6-10-13;13-10-7-8-3-1-5-14-11(8)12-9(10)4-2-6-15-12;/h3*1-11H;1-7H,13H2;/q3*-1;;+3 |
InChI-Schlüssel |
MMVZHIXTQNMNBY-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C(=O)[CH-]C(=O)C2=CC=CC=C2.C1=CC=C(C=C1)C(=O)[CH-]C(=O)C2=CC=CC=C2.C1=CC=C(C=C1)C(=O)[CH-]C(=O)C2=CC=CC=C2.C1=CC2=CC(=C3C=CC=NC3=C2N=C1)N.[Eu+3] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


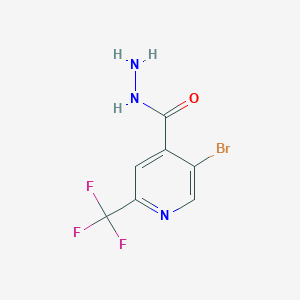
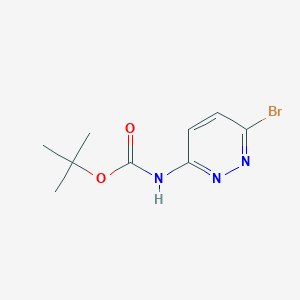



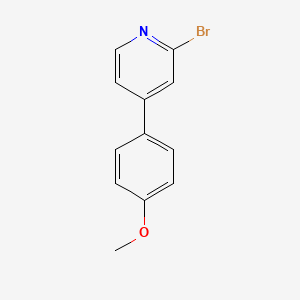
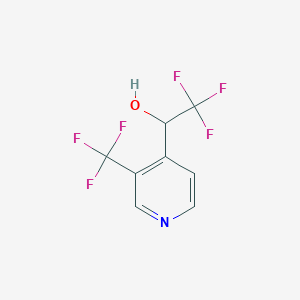
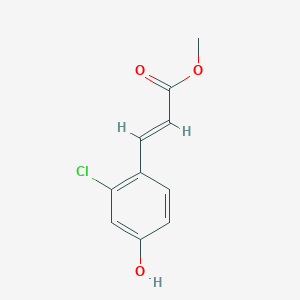
![2-(m-Tolyl)-2H-benzo[d][1,2,3]triazole](/img/structure/B15248254.png)

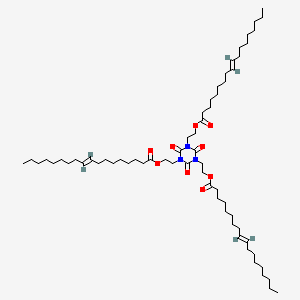
![2-(3-(3-(6-((2,5-Dioxopyrrolidin-1-yl)oxy)-6-oxohexyl)-1,1-dimethyl-6,8-disulfo-1,3-dihydro-2H-benzo[e]indol-2-ylidene)prop-1-en-1-yl)-3-ethyl-1,1-dimethyl-6-sulfo-1H-benzo[e]indol-3-ium-8-sulfonate](/img/structure/B15248275.png)
